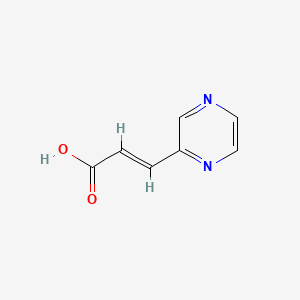

(2E)-3-pyrazin-2-ylacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyrazin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBJLSSHYOOFSG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419465 | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123530-66-5, 6705-27-7 | |

| Record name | 2-Propenoic acid, 3-pyrazinyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2E)-3-pyrazin-2-ylacrylic acid chemical properties

An In-depth Technical Guide to (2E)-3-pyrazin-2-ylacrylic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic compound featuring a pyrazine ring linked to an acrylic acid moiety. This structure positions it as a molecule of significant interest for researchers in medicinal chemistry and materials science. The pyrazine core is a recognized pharmacophore present in several FDA-approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[1] The α,β-unsaturated carboxylic acid group confers reactivity as a Michael acceptor, enabling potential covalent interactions with biological targets, a strategy increasingly employed in modern drug design.[2] This guide provides a comprehensive overview of the known and predicted chemical properties, a detailed synthetic protocol, reactivity analysis, and a discussion of its potential applications in drug development, grounded in authoritative scientific principles.

Introduction: A Scaffold of Bivalent Potential

The strategic combination of a pyrazine heterocycle and an acrylic acid functional group in this compound creates a molecular scaffold with bivalent potential. Pyrazine and its derivatives are cornerstones in medicinal chemistry, found in therapeutics ranging from the anti-mycobacterial agent pyrazinamide to the proteasome inhibitor bortezomib, used in cancer therapy.[1] The pyrazine ring's electron-deficient nature influences the electronic properties of its substituents and offers multiple sites for hydrogen bonding, which is crucial for molecular recognition at protein active sites.

Concurrently, the acrylic acid moiety is not merely a passive linker. As an α,β-unsaturated carbonyl, it is a classic Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles.[3] In a biological context, this allows for the potential of targeted covalent inhibition, where the molecule forms a stable bond with a nucleophilic amino acid residue (e.g., cysteine) in a protein, leading to prolonged and often potent modulation of its function. This guide synthesizes the available data to present a holistic technical profile of this promising compound for research and development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, a robust profile can be constructed from computational predictions and analysis of its constituent functional groups.[4]

Core Properties

All quantitative data is summarized in the table below for clarity and ease of reference.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₆N₂O₂ | [4] |

| Molecular Weight | 150.14 g/mol | [4] |

| Monoisotopic Mass | 150.04292 Da | [4] |

| IUPAC Name | (2E)-3-(pyrazin-2-yl)prop-2-enoic acid | [4] |

| CAS Number | 135430-19-6 | Inferred from supplier catalogs |

| Predicted XlogP | -0.2 | [4] |

| Physical Appearance | Expected to be a crystalline solid at room temperature. | Analog dependent |

| Solubility | Expected to have some solubility in polar protic solvents. | Analog dependent |

| Melting Point | Not reported. Expected to be higher than acrylic acid (13 °C).[5] | N/A |

Predicted Spectroscopic Signature

The interpretation of spectroscopic data is critical for structural confirmation. Below is a predicted analysis based on the known spectral features of the pyrazine and acrylic acid moieties.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-8.7 ppm), corresponding to the three protons on the pyrazine ring.[6]

-

Vinyl Protons: Two doublets in the olefinic region (δ 6.5-8.0 ppm). The proton alpha to the carbonyl will be downfield. A large coupling constant (J ≈ 15-18 Hz) between these protons would confirm the (E)-stereochemistry.[7]

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (δ > 10 ppm), which may exchange with D₂O.[7]

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal around δ 165-170 ppm.

-

Vinyl Carbons: Two signals in the δ 120-150 ppm range.

-

Pyrazine Carbons: Three distinct signals in the aromatic region, typically δ 140-150 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display several key stretching frequencies.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[8]

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carbonyl.[9]

-

C=C Stretch: An absorption around 1620-1640 cm⁻¹ for the alkene.[8]

-

C-H Bending: An out-of-plane C-H bending vibration near 980 cm⁻¹ would provide further evidence for the (E)-trans configuration.

-

Pyrazine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region.[10]

-

-

Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 151.0502 and/or an [M-H]⁻ ion at m/z 149.0356.[4]

Synthesis and Reactivity

Proposed Synthesis: Knoevenagel Condensation

The most direct and industrially scalable synthesis of this compound is the Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an aldehyde (pyrazine-2-carboxaldehyde) with a compound containing an active methylene group (malonic acid), followed by spontaneous decarboxylation.[11][12] The use of pyridine as both the solvent and catalyst is common for this transformation, often with a small amount of piperidine to accelerate the reaction.

Caption: Knoevenagel condensation workflow for synthesis.

Detailed Experimental Protocol:

-

Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazine-2-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL per 0.1 mol of aldehyde).

-

Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting aldehyde (typically 2-4 hours).

-

Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is approximately 2-3. This step neutralizes the pyridine and protonates the product, causing it to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.

-

Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity Profile: The Michael Acceptor

The primary mode of reactivity for this molecule, particularly in a biological context, is its role as a Michael acceptor. The electron-withdrawing nature of both the pyrazine ring and the adjacent carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles.

Caption: Generalized mechanism of Michael addition.

This reactivity is the foundation for its potential use as a covalent inhibitor in drug discovery. Other notable reactions include standard transformations of the carboxylic acid group, such as esterification (Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using coupling agents like EDC or HATU).

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a compelling starting point for drug discovery campaigns.

Covalent Enzyme Inhibition

The acrylic acid "warhead" can be strategically employed to target non-catalytic cysteine residues near the active site of an enzyme. This can lead to highly specific and potent irreversible inhibition. The pyrazine moiety can be tailored to provide the necessary binding affinity and selectivity for the target protein, guiding the reactive acrylamide group into the correct orientation for covalent bond formation.

Caption: Covalent modification of a target protein.

Scaffold for Library Synthesis

This compound is an ideal building block for creating libraries of novel compounds. The carboxylic acid provides a handle for diversification through amide coupling, allowing for the introduction of a wide range of chemical groups to explore the structure-activity relationship (SAR). Furthermore, derivatives of the pyrazine ring can be synthesized to fine-tune properties like solubility, cell permeability, and metabolic stability. Given the broad biological activities reported for pyrazine and pyrazole-containing molecules, potential therapeutic areas for derivatives could include oncology, and infectious diseases.[13][14][15][16]

Conclusion

This compound represents a strategically designed chemical entity with high potential for advanced research applications. Its synthesis is straightforward via the Knoevenagel condensation, and its reactivity is dominated by the Michael acceptor character of the acrylic acid moiety. This predictable reactivity, combined with the favorable pharmacological profile of the pyrazine heterocycle, makes it a valuable scaffold for the development of covalent inhibitors and a versatile building block for medicinal chemistry libraries. Further investigation into its biological activities is warranted and promises to yield novel discoveries.

References

-

PubChem. (2E)-3-phenyl-2-thien-2-ylacrylic acid. National Center for Biotechnology Information. [Link]

-

MOLBASE. (2E)-3-[1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylic acid. [Link]

-

PubChem. Pyrazin-2-ylboronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Pyrazinedicarboxylic acid. National Center for Biotechnology Information. [Link]

-

Florez-Munoz, G., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E, E80, 388–391. [Link]

-

Fidelis, Q. C., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1435-1445. [Link]

-

Das, N., & Laskar, M. A. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 133-145. [Link]

-

PubChemLite. (2e)-3-(pyrazin-2-yl)prop-2-enoic acid. University of Luxembourg. [Link]

-

PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. [Link]

-

Hazarika, J., & Nath, B. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 8(1), 88-97. [Link]

-

PubChem. Acrylic Acid. National Center for Biotechnology Information. [Link]

-

Lynam-Lennon, N., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma. Cancer Letters, 447, 115-129. [Link]

-

ResearchGate. Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

-

ResearchGate. Aza-Michael addition of pyrazoles to crotonic acid. [Link]

-

Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1058. [Link]

-

The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 143-146. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications. [Link]

-

Zhang, H., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 23(11), 2997. [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3449. [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-205. [Link]

-

ResearchGate. IR-ATR spectra of untreated and acrylic acid grafted polyethylene after plasma activation. [Link]

-

El-Sayed, N. N. E., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6296. [Link]

-

NIST. 2-Acetyl-3-methylpyrazine. National Institute of Standards and Technology. [Link]

-

Wiley Online Library. (E)-3-[(2S)-1-benzyl-4-butyl-piperazin-2-yl]acrylic acid ethyl ester. [Link]

-

PubChem. Acetylpyrazine. National Center for Biotechnology Information. [Link]

-

Maslejová, A., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(6), 389-393. [Link]

-

Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

-

ResearchGate. Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. [Link]

-

MDPI. Special Issue : Heterocyclic Chemistry in Drug Design 2.0. [Link]

-

Al-Mulla, A. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(1), 1-20. [Link]

-

Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176-1184. [Link]

-

ResearchGate. TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor. [Link]

-

ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - (2e)-3-(pyrazin-2-yl)prop-2-enoic acid (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 7. Acrylic acid(79-10-7) 1H NMR [m.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. books.lucp.net [books.lucp.net]

- 15. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

Synthesis of (2E)-3-Pyrazin-2-ylacrylic Acid from Pyrazine-2-carboxaldehyde: A Methodological Whitepaper

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(2E)-3-Pyrazin-2-ylacrylic acid is a valuable heterocyclic compound, serving as a critical building block in the synthesis of complex molecules for pharmaceutical and materials science research. The pyrazine moiety is a key pharmacophore found in numerous therapeutic agents, making efficient access to its derivatives paramount for drug discovery pipelines.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, with a primary focus on the Knoevenagel condensation of pyrazine-2-carboxaldehyde with malonic acid. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss alternative synthetic strategies, offering researchers a robust and reliable methodology for obtaining this important intermediate.

Introduction: The Significance of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib for multiple myeloma.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, and their unique electronic properties make them valuable components in the rational design of kinase inhibitors and other targeted therapies.[2] this compound, with its conjugated system and reactive carboxylic acid handle, is an exceptionally versatile intermediate for elaborating the pyrazine core into more complex drug candidates.

This document serves as a practical guide for chemists, providing a detailed examination of the most effective method for its preparation from the readily available starting material, pyrazine-2-carboxaldehyde.

Strategic Analysis of Synthetic Routes

The conversion of an aldehyde to an α,β-unsaturated carboxylic acid is a fundamental transformation in organic synthesis. Several named reactions can achieve this outcome, each with distinct advantages and mechanistic considerations.

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, catalyzed by a weak base.[3][4] A common variant, the Doebner modification, utilizes pyridine as both the solvent and catalyst, often with a co-catalyst like piperidine, and typically results in the decarboxylation of the intermediate to directly yield the desired α,β-unsaturated acid.[3] This one-pot procedure is highly efficient for aromatic and heteroaromatic aldehydes.

-

Perkin Reaction: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[5][6][7] While effective for producing cinnamic acids, it requires high temperatures and the use of an anhydride, which can be less atom-economical than the Knoevenagel-Doebner approach.[6][8]

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful olefination method that reacts a phosphonate-stabilized carbanion with an aldehyde.[9][10][11] It is renowned for its high stereoselectivity, predominantly forming the (E)-alkene, which is desired for this synthesis.[10][11][12][13] However, this route would necessitate the use of a phosphonate ester (e.g., triethyl phosphonoacetate), followed by a separate hydrolysis step to convert the resulting ethyl ester to the final carboxylic acid, adding to the overall step count.

Rationale for Selected Methodology: For the synthesis of this compound, the Knoevenagel-Doebner condensation stands out as the superior strategy. Its operational simplicity, high efficiency, and direct conversion of the aldehyde to the target acid in a single step make it the most logical and field-proven choice for this specific transformation.

Core Synthesis: The Knoevenagel-Doebner Condensation Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Reaction Mechanism

The reaction proceeds via a well-established mechanism:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde.

-

Condensation & Dehydration: The resulting aldol-type adduct undergoes dehydration to form a pyrazinylidene malonic acid intermediate.

-

Decarboxylation: Aided by the pyridine solvent and heat, the intermediate undergoes decarboxylation (loss of CO₂) to yield the final, stable α,β-unsaturated product, this compound.

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from reagent preparation to final product isolation.

Detailed Step-by-Step Methodology

Reagents and Materials:

-

Pyrazine-2-carboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-Layer Chromatography (TLC) apparatus

-

Büchner funnel and vacuum flask

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazine-2-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add anhydrous pyridine (approx. 3-4 mL per gram of aldehyde) to the flask. Stir the mixture until the solids are mostly dissolved. To this solution, add piperidine (0.1 eq) as a catalyst.

-

Causality Note: Pyridine acts as both the solvent and a basic catalyst for the decarboxylation step. Piperidine is a stronger base and more effective catalyst for the initial condensation.[4]

-

-

Heating and Monitoring: Gently heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours. Vigorous evolution of CO₂ will be observed as the reaction proceeds.

-

Workup - Precipitation: Once the reaction is complete, allow the dark-colored solution to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water (approx. 10 times the volume of pyridine used).

-

Workup - Acidification: While stirring vigorously, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A solid precipitate of the product will form.

-

Causality Note: The product exists as a carboxylate salt in the basic pyridine solution. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in the aqueous medium and causing it to precipitate.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid on the filter cake thoroughly with several portions of cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the purified solid product under vacuum at 40-50 °C to a constant weight. The product is typically obtained as a pale yellow or off-white solid and is often of sufficient purity for subsequent use without further purification.

Quantitative Data and Characterization

The following table summarizes the typical reaction parameters and expected results.

| Parameter | Value/Description | Rationale |

| Pyrazine-2-carboxaldehyde | 1.0 eq | Limiting Reagent |

| Malonic Acid | 1.1 - 1.3 eq | A slight excess ensures complete consumption of the aldehyde. |

| Pyridine | Solvent / Catalyst | Facilitates condensation and decarboxylation. |

| Piperidine | 0.1 eq | A stronger base to catalyze the initial C-C bond formation. |

| Temperature | 80 - 90 °C | Provides sufficient energy for condensation and decarboxylation without causing degradation. |

| Reaction Time | 2 - 4 hours | Typical duration for completion, should be confirmed by TLC. |

| Expected Yield | 75 - 90% | This method is known for its high efficiency. |

| Appearance | Pale yellow to off-white solid | Characteristic of the purified product. |

Expected Analytical Data:

-

¹H NMR: Expect characteristic peaks for the vinyl protons (doublets, with a large coupling constant ~16 Hz indicative of the E-isomer), and signals for the pyrazine ring protons.

-

¹³C NMR: Signals for the carbonyl carbon (~170 ppm), vinyl carbons, and pyrazine ring carbons will be present.

-

IR (KBr, cm⁻¹): Look for a strong C=O stretch for the carboxylic acid (~1700-1680 cm⁻¹), a broad O-H stretch (~3000-2500 cm⁻¹), and C=C stretch (~1640 cm⁻¹).

-

Mass Spectrum (MS): The molecular ion peak corresponding to the formula C₇H₆N₂O₂ should be observed.[14]

Safety and Handling Considerations

-

Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Piperidine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle only in a fume hood with proper PPE. The acidification step is exothermic and should be performed slowly with cooling.

Conclusion

The Knoevenagel-Doebner condensation provides a highly reliable, efficient, and direct route for the synthesis of this compound from pyrazine-2-carboxaldehyde. The protocol detailed in this guide is robust and scalable, making it suitable for both academic research and industrial drug development settings. The resulting product is a versatile intermediate, primed for further chemical modification, enabling the exploration of novel chemical space in the ongoing search for new and effective therapeutic agents.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

ResearchGate. Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Available from: [Link]

-

University of Wisconsin-Madison. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Wikipedia. Perkin reaction. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Asian Journal of Chemistry. NOTE Perkin Reactions under Microwave Irradiation. Available from: [Link]

-

YouTube. the Wittig reaction. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Available from: [Link]

-

BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

-

OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available from: [Link]

-

Scribd. 308 Perkin Reaction | PDF | Chemical Reactions | Acid. Available from: [Link]

-

Chemical and Pharmaceutical Bulletin. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

The Pharma Innovation. Synthesis, biological activity of new pyrazoline derivative. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available from: [Link]

-

ResearchGate. Synthesis and biological activity of some pyrazoline derivatives. Available from: [Link]

-

RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

-

PubChemLite. (2e)-3-(pyrazin-2-yl)prop-2-enoic acid. Available from: [Link]

-

PMC - PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Available from: [Link]

-

PMC - PubMed Central. Recent advances in the therapeutic applications of pyrazolines. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

-

PubChem - NIH. Pyrazin-2-ylboronic acid | C4H5BN2O2 | CID 18381546. Available from: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. Available from: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. drhnsp.org [drhnsp.org]

- 7. byjus.com [byjus.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. PubChemLite - (2e)-3-(pyrazin-2-yl)prop-2-enoic acid (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to (2E)-3-pyrazin-2-ylacrylic acid

CAS Number: 123530-66-5

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in modern drug discovery. Its derivatives are integral to a range of clinically significant therapeutics, most notably in the treatment of tuberculosis where pyrazinamide remains a first-line agent.[1] The pyrazine ring's unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile platform for the design of novel bioactive molecules.[2][3] This guide provides a comprehensive technical overview of (2E)-3-pyrazin-2-ylacrylic acid, a derivative that combines the critical pyrazine core with an α,β-unsaturated carboxylic acid moiety, suggesting its potential as a valuable building block in the synthesis of new chemical entities with diverse pharmacological applications.[4]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its constituent functional groups.

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₇H₆N₂O₂ | Based on structural analysis |

| Molecular Weight | 150.14 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a solid at room temperature | Typical for similar small molecule acrylic acids and pyrazine derivatives |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. | The carboxylic acid group enhances solubility in basic solutions. |

| Stability | Acrylic acids can be prone to polymerization, especially at elevated temperatures or in the presence of light.[5] Storage in a cool, dark place is recommended.[6][7] The addition of a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) is standard practice for storing acrylic acids.[5] |

Synthesis of this compound: The Knoevenagel Condensation

The most direct and industrially scalable method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[8][9] In this case, pyrazine-2-carbaldehyde is reacted with malonic acid.[10]

Reaction Mechanism

The synthesis proceeds via a well-established mechanism. A base, typically a weak amine like pyridine or piperidine, deprotonates the malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pyrazine-2-carbaldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. The use of pyridine as both a solvent and a base, often with a catalytic amount of piperidine, is a common variant known as the Doebner modification, which facilitates the decarboxylation of the intermediate to the final acrylic acid product.[11]

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

Pyrazine-2-carbaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ice

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazine-2-carbaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization: A Predictive Analysis

While a dedicated, published spectrum for this compound is scarce, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and the vinylic protons of the acrylic acid moiety. The coupling constant between the two vinylic protons will be indicative of the (E)-stereochemistry (typically around 15-18 Hz).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H | ~8.5-9.0 | m | - |

| Vinylic-H (α to COOH) | ~6.5-7.0 | d | ~16 |

| Vinylic-H (β to COOH) | ~7.5-8.0 | d | ~16 |

| Carboxylic Acid-H | >10.0 | br s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a "fingerprint" of the carbon skeleton.[12]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165-175 |

| Pyrazine Carbons | ~140-155 |

| Vinylic Carbons | ~120-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[13][14]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Alkene) | 1620-1680 | Medium |

| C=N (Pyrazine) | 1500-1600 | Medium |

| C-H (Aromatic/Vinylic) | 3000-3100 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, fragmentation of the pyrazine ring and loss of the carboxylic acid group would be expected. Chemical ionization (CI) would likely show a prominent protonated molecular ion [M+H]⁺.[15]

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a compelling candidate for several applications in medicinal chemistry.

Analogue Synthesis for Antitubercular Agents

Given that pyrazinamide is a cornerstone of tuberculosis therapy, there is significant interest in developing new pyrazine-containing compounds to combat drug-resistant strains of Mycobacterium tuberculosis. This compound can serve as a starting material for the synthesis of novel pyrazinamide analogues through modification of the acrylic acid side chain.

Caption: Potential pathways for the derivatization of this compound in drug discovery.

Scaffold for Novel Heterocyclic Systems

The acrylic acid moiety is a versatile functional group that can participate in a variety of cyclization reactions. This allows for the construction of more complex heterocyclic systems built upon the pyrazine core, potentially leading to the discovery of compounds with novel biological activities. Pyrazoline derivatives, for instance, are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17]

Conclusion

This compound is a strategically important molecule that bridges the well-established therapeutic relevance of the pyrazine scaffold with the synthetic versatility of an acrylic acid. While direct research on this specific compound is limited, its synthesis via the robust Knoevenagel condensation and its potential for derivatization make it a valuable tool for medicinal chemists. The predictive spectroscopic data provided in this guide should aid in its identification and characterization. Further exploration of the biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

-

Pawar, H. S., Waghmare, A. S., & Lali, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from

- Hashmi, M. A., Khan, I., Siddiqui, Z. N., & Khan, S. A. (2023).

- Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.).

- Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy Online.

- An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery. (n.d.). Benchchem.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.

- Pyrolysis mass spectrometry of acrylic acid polymers. (n.d.).

- Siddiqui, A. A., & Mishra, R. (2012).

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.).

- ACRYLIC ACID - STABILIZED - PURE. (2020, September 22). Synthomer.

- Lioe, H., & O’Hair, R. A. J. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions.

- ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis.

- Knoevenagel Condensation Doebner Modific

- Chemical Transformation of Pyrazine Deriv

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026, January 2).

- IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube.

- Acrylic acid (HSG 104, 1997). (n.d.). Inchem.org.

- ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000857). (n.d.).

- Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest.

- de Oliveira, C. S., Lira, B. F., & de Oliveira, V. L. (2012).

- The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (n.d.).

- Recent advances in the therapeutic applications of pyrazolines. (n.d.).

- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024, April 1). Bentham Science Publishers.

- Product ion mass spectra of (A) pyrazinamide (m/z 124.1 → 78.9, scan.... (n.d.).

- Recent advances in the therapeutic applic

- A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS)

- (PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. (n.d.).

- Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplic

- ¹H-60Teach. (n.d.). Nanalysis.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. PubMed.

- ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000511). (n.d.).

- Langhals, H., & Pust, T. (n.d.). Linear and Angular Distyrylpyrazines with Terminal Donor Groups: Synthesis, Solvatochromism, and Acidochromism of the Electronic Spectra.

- Synthesis of 2-Nitrocinnamic Acid via Knoevenagel Condensation: Application Notes and Protocols. (n.d.). Benchchem.

- Acrylic acid glacial. (n.d.). chemwinfo.

- IR Analysis Tutorial: Step-by-Step Guide with PraxiLabs. (2025, September 21). YouTube.

- Siddiqui, A. A., & Mishra, R. (n.d.). Recent advances in the therapeutic applications of pyrazolines.

- Citrazinic acid(99-11-6) ¹H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv

- ¹H NMR (500 MHz, CDCl₃) δ. (n.d.). The Royal Society of Chemistry.

- US6504056B2 - Transport and/or storage of acrylic acid. (n.d.).

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

- 2,4-Pyridinedicarboxylic acid(499-80-9) ¹³C NMR spectrum. (n.d.). ChemicalBook.

- ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Pimelic acid(111-16-0) ¹³C NMR spectrum. (n.d.). ChemicalBook.

- ACRYLIC ACID (AA). (n.d.). Arkema.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylic acid (HSG 104, 1997) [inchem.org]

- 6. synthomer.com [synthomer.com]

- 7. arkema.com [arkema.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. acdlabs.com [acdlabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. compoundchem.com [compoundchem.com]

- 15. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of pyrazinylacrylic acid derivatives

An In-Depth Technical Guide to the Crystal Structure of Pyrazinylacrylic Acid Derivatives for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals focused on understanding the solid-state properties of pyrazinylacrylic acid derivatives. Given the specificity of this molecular class, this document establishes a robust methodological approach by drawing from the extensive crystallographic literature on related pyrazine and other nitrogen-containing heterocyclic compounds. The principles and protocols detailed herein are foundational for elucidating structure-activity relationships (SAR) and guiding rational drug design.

Introduction: The Strategic Importance of Pyrazinylacrylic Acid Derivatives

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The conjugation of a pyrazine moiety with an acrylic acid linker introduces a unique combination of structural features: the pyrazine ring offers aromaticity and defined hydrogen bonding capabilities, while the acrylic acid portion provides a key Michael acceptor, a carboxylic acid handle for further functionalization or salt formation, and conformational flexibility.

Understanding the precise three-dimensional arrangement of these molecules at an atomic level is paramount.[4] Crystal structure analysis provides the definitive blueprint of a molecule's conformation, electronic distribution, and intermolecular interactions in the solid state. This information is not merely academic; it is a critical dataset for predicting a compound's behavior in a biological system, optimizing its binding affinity to a target protein, and improving its physicochemical properties, such as solubility and stability. This guide details the workflow, from synthesis to structural interpretation, for pyrazinylacrylic acid derivatives.

The Role of Crystallography in Structure-Based Drug Design

The primary goal of crystallographic analysis in drug development is to illuminate the relationship between a molecule's structure and its function. Most drug molecules are flexible and can adopt multiple shapes or conformations.[5] Single-crystal X-ray diffraction (SC-XRD) captures a low-energy, solid-state conformation, providing invaluable insights into:

-

Molecular Conformation: It defines the precise geometry, including all bond lengths, bond angles, and torsional angles. This helps identify strained conformations versus relaxed, low-energy states.[6][7]

-

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, π-stacking, and van der Waals forces.[8] This is a crucial proxy for understanding how a drug candidate might interact with its biological target.

-

Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can identify the key structural features responsible for efficacy and selectivity.[4] This knowledge is the cornerstone of rational drug design, guiding the synthesis of more potent and specific molecules.

Experimental Methodology: A Self-Validating Workflow

The successful elucidation of a crystal structure is a multi-step process where the quality of the outcome of each step validates the success of the preceding one. A flawed crystallization will not yield a high-quality diffraction pattern, and poor data will prevent a successful structure refinement.

Synthesis and High-Quality Crystal Growth

The journey begins with the synthesis of the target pyrazinylacrylic acid derivative, followed by the critical step of growing single crystals suitable for diffraction. The diffusion method is a common and effective technique.[4]

Field-Proven Protocol for Crystallization:

-

Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder.

-

Solvent System Selection:

-

Dissolve the pyrazinylacrylic acid derivative in a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or dimethylformamide).

-

Select a "poor" solvent (the precipitant) in which the compound is sparingly soluble but fully miscible with the good solvent (e.g., water, diethyl ether, or hexane).

-

-

Vapor Diffusion Setup (Hanging Drop or Sitting Drop):

-

Place a small volume (1-2 mL) of the poor solvent in a sealed container (e.g., a small beaker inside a sealed jar).

-

Place a drop (5-20 µL) of the concentrated solution of the compound onto a glass slide or bridge.

-

Seal the container. The vapor of the poor solvent will slowly diffuse into the drop containing the compound solution.

-

-

Incubation and Observation:

-

Allow the sealed container to stand undisturbed at a constant temperature.

-

Over time (days to weeks), the slow increase in the concentration of the poor solvent will gradually reduce the solubility of the compound, ideally leading to the formation of well-ordered single crystals.

-

Causality: The slow rate of diffusion is critical. Rapid precipitation leads to the formation of amorphous powder or microcrystalline material, which is unsuitable for single-crystal diffraction. The gradual approach to supersaturation allows molecules sufficient time to orient themselves into a thermodynamically stable, ordered crystal lattice.

Caption: Figure 1: Workflow for the crystallization of pyrazinylacrylic acid derivatives.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its atomic structure is determined by analyzing how it diffracts a focused beam of X-rays.

Standard Protocol for SC-XRD Data Collection and Structure Solution:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a glass fiber or a loop.

-

Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[8]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step includes data integration, scaling, and absorption correction.[9]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[9] This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F².[9] Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms to account for their thermal motion.

Caption: Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Interpretation

The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains the complete structural details. Analysis of this data provides the critical molecular and supramolecular insights.

Key Crystallographic Data

The fundamental parameters describing the crystal and the quality of the refinement are summarized in a standardized table. As an illustrative example, data for a related compound, pyrazine-2-amidoxime, is presented below.[4] A similar table would be generated for any new pyrazinylacrylic acid derivative.

| Parameter | Molecule A (Pyrazine-2-amidoxime)[4] | Molecule B (Pyrazine-2-amidoxime)[4] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 7.345(2) | 7.345(2) |

| b (Å) | 9.123(3) | 9.123(3) |

| c (Å) | 9.345(3) | 9.345(3) |

| β (°) ** | 109.12(3) | 109.12(3) |

| Volume (ų) ** | 591.2(3) | 591.2(3) |

| Z (Molecules/unit cell) | 4 | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.045, wR2 = 0.112 |

Conformational and Supramolecular Analysis

Beyond the unit cell, the most valuable information for a medicinal chemist lies in the molecule's conformation and how it assembles into a 3D architecture.

-

Torsional Angles and Planarity: For pyrazinylacrylic acid derivatives, a key parameter is the torsional angle between the plane of the pyrazine ring and the plane of the acrylic acid moiety. This angle defines the overall shape of the molecule and can be critical for fitting into a receptor binding pocket. Subtle changes in substituents on the pyrazine ring can induce significant conformational changes.[8][10][11]

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. Identifying these is crucial for understanding solid-state properties and potential biological interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyrazine nitrogens are hydrogen bond acceptors. π-π stacking between pyrazine rings is also a common and important interaction.[8]

Caption: Figure 3: Common intermolecular interactions in nitrogen-containing heterocycles.

Conclusion: From Crystal Structure to Optimized Drug Candidate

The determination of the crystal structure of a pyrazinylacrylic acid derivative is a foundational step in modern drug discovery. The detailed structural information obtained from SC-XRD provides an unambiguous picture of the molecule's preferred conformation and its key interaction points.[4] This knowledge allows medicinal chemists to move beyond trial-and-error synthesis and engage in true rational design. By understanding the precise geometry and hydrogen bonding capabilities, analogues can be designed with improved binding affinity, enhanced selectivity for their biological targets, and optimized physicochemical properties, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

-

Quentin, R. J. (1963). X-Ray Powder Diffraction Data for Pyrazine Picrates. Applied Spectroscopy, 17(3), 73-74. [Link]

-

Harrison, P. G., King, T. J., & Phillips, R. C. (1976). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (22), 2317-2321. [Link]

-

Quentin, R. J. (1963). X-Ray Powder Diffraction Data for Pyrazine Picrates. Applied Spectroscopy, 17(3), 73-74. [Link]

-

Teo, Y. Y., et al. (2019). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]

-

Zhang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. [Link]

-

Suresh Kumar, G., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry, 16(24), 3128-3159. [Link]

-

Asif, M. (2022). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

-

Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

-

Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. [Link]

-

Al-Omair, M. A. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 11-14. [Link]

-

Jayashree, B. S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]

-

Uthuppan, J., & Soni, K. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. [Link]

-

Kharl, R. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Aydin, F., & Arslan, N. B. (2023). Synthesis and structural characterization and DFT calculations of the organic salt crystal obtaining 9-aminoacridine and picric acid: 9-Aminoacridinium picrate. European Journal of Chemistry, 14(4), 376-384. [Link]

-

Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry, 16(2), 117-128. [Link]

-

Wu, Y., et al. (2020). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 26(11), e3274. [Link]

-

Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

-

Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-collection.ethz.ch [research-collection.ethz.ch]

- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (2E)-3-pyrazin-2-ylacrylic Acid in Organic Solvents

Introduction

(2E)-3-pyrazin-2-ylacrylic acid, a molecule featuring a pyrazine ring linked to an acrylic acid moiety, stands as a compound of significant interest within the realms of pharmaceutical sciences and materials research. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, including antitubercular and anticancer agents.[1] The acrylic acid portion, a versatile functional group, allows for a range of chemical modifications and polymerization reactions. The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its behavior in chemical reactions, purification processes, and formulation development. Understanding and predicting its solubility is paramount for researchers, scientists, and drug development professionals to effectively harness its potential.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed to offer a foundational understanding for researchers and to provide actionable protocols for its experimental determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds to provide insightful predictions and a robust framework for its empirical determination.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key structural features that dictate its interaction with different organic solvents:

-

The Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor.[2] The presence of the pyrazine ring suggests a degree of solubility in polar solvents.[2]

-

The Carboxylic Acid Group: The -COOH group is a potent hydrogen bond donor and acceptor, significantly contributing to the compound's polarity. This functional group generally imparts solubility in polar protic solvents like alcohols and water.[3]

-

The Acrylic Acid Moiety: The carbon-carbon double bond in the acrylic acid portion introduces some lipophilic character, which may influence its solubility in less polar organic solvents.

Based on these features and drawing parallels with related compounds such as pyrazine-2-carboxylic acid and pyrazinamide, we can predict the following solubility trends for this compound:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are polar. It is anticipated that this compound will exhibit high solubility in these solvents. Studies on the related compound pyrazinamide show its highest solubility in DMSO.[4]

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents due to their ability to form hydrogen bonds with both the pyrazine nitrogen atoms and the carboxylic acid group.[2][3]

-

Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like acetone and ethyl acetate may show moderate solvating power.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents for this polar compound due to the principle of "like dissolves like".[3] Pyrazine-2-carboxylic acid, a similar structure, demonstrates low solubility in such non-polar solvents.[3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting capabilities and high polarity.[4] |

| Polar Protic | Methanol, Ethanol | Good | Ability to act as both hydrogen bond donors and acceptors.[2][3] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Moderate polarity and hydrogen bond accepting ability. |

| Non-Polar | Hexane, Toluene | Low | Lack of favorable intermolecular interactions with the polar solute.[3] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[4]

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Figure 1: Isothermal Shake-Flask Method Workflow.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Shaking incubator or thermostatically controlled water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined experimentally.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the filtered sample from the saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Dilute the filtered sample and measure its absorbance at λmax.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

-

Temperature Dependence (Optional but Recommended):

-

Repeat the entire procedure at different temperatures (e.g., 5 °C, 37 °C) to understand the thermodynamic properties of the dissolution process.

-

Data Interpretation and Implications in Drug Development

The solubility data obtained for this compound has several important applications in the field of drug development:

-

Solvent Selection for Synthesis and Purification: Knowledge of solubility in different organic solvents is crucial for selecting appropriate solvents for chemical synthesis, extraction, and crystallization processes to maximize yield and purity.

-

Pre-formulation Studies: Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Understanding its solubility in organic solvents can aid in the development of various formulations, such as amorphous solid dispersions or lipid-based formulations, to enhance its dissolution and absorption.

-

Informing Drug Delivery Strategies: For compounds with low aqueous solubility, understanding their solubility in pharmaceutically acceptable organic co-solvents can guide the development of liquid formulations for oral or parenteral administration.

Logical Relationship of Solubility to Drug Development Stages

Caption: Figure 2: Role of Solubility in Drug Development.

Conclusion

References

- Solubility of Things. Pyrazine-2-carboxylic acid.

- Solubility of Things. Pyrazine.

- Semantic Scholar.

- National Institutes of Health. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis.

- PubMed Central.

-

MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

-

MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

- MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.

Sources

- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Pyrazine-Containing Acrylic Acids: A Technical Guide

Foreword: The Convergence of Heterocyclic Chemistry and Pharmacological Innovation

In the landscape of modern drug discovery, the strategic hybridization of pharmacophoric scaffolds has emerged as a cornerstone for the development of novel therapeutic agents. Among the myriad of heterocyclic systems, the pyrazine nucleus, a six-membered aromatic ring with nitrogen atoms at the 1 and 4 positions, holds a distinguished position due to its prevalence in numerous biologically active molecules.[1][2] Concurrently, the acrylic acid moiety represents a versatile Michael acceptor and a key structural element in various bioactive compounds. The deliberate fusion of these two entities gives rise to pyrazine-containing acrylic acids, a class of compounds with burgeoning potential across diverse therapeutic areas. This guide aims to provide an in-depth technical exploration of the synthesis, biological activities, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and professionals in drug development.

I. The Architectural Blueprint: Synthesis of Pyrazine-Containing Acrylic Acids

The synthetic pathways to pyrazine-containing acrylic acids are predicated on established methodologies of organic chemistry, often involving condensation reactions. A common and efficient approach is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

Exemplary Synthetic Protocol: Knoevenagel Condensation

This protocol outlines the synthesis of a generic pyrazine-containing acrylic acid from a pyrazine carboxaldehyde derivative and malonic acid.

Step 1: Reactant Preparation

-

Dissolve 1 equivalent of the chosen pyrazine carboxaldehyde derivative in a suitable solvent, such as pyridine or a mixture of toluene and acetic acid.

-

Add 1.1 to 1.5 equivalents of malonic acid to the solution.

-

A catalytic amount of a base, such as piperidine, is often added to facilitate the reaction.

Step 2: Condensation Reaction

-

The reaction mixture is heated under reflux for a duration typically ranging from 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide the necessary activation energy for the condensation and subsequent decarboxylation.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate, the pyrazine-containing acrylic acid, is collected by vacuum filtration.

-